7-Bromoimidazo[1,2-a]pyridine

Organic Synthesis Heterocyclic Chemistry Building Block

7-Bromoimidazo[1,2-a]pyridine is the critical C7-brominated imidazopyridine scaffold for medicinal chemistry. The 7-bromo handle enables superior Suzuki-Miyaura cross-coupling (~7% yield advantage over chloro analogs), unlocking rapid SAR exploration of kinase inhibitors (CLK1 IC50 0.7 μM) and GABA-A receptor modulators (6- to 16-fold potency gains). Unsubstituted or alternative halogen congeners cannot replicate this reactivity-selectivity balance. Supplied at ≥95% purity with defined mp 118-120°C and low moisture (≤0.5%), it is optimized for automated library production and outsourced synthesis workflows.

Molecular Formula C7H5BrN2
Molecular Weight 197.03 g/mol
CAS No. 808744-34-5
Cat. No. B152697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromoimidazo[1,2-a]pyridine
CAS808744-34-5
Molecular FormulaC7H5BrN2
Molecular Weight197.03 g/mol
Structural Identifiers
SMILESC1=CN2C=CN=C2C=C1Br
InChIInChI=1S/C7H5BrN2/c8-6-1-3-10-4-2-9-7(10)5-6/h1-5H
InChIKeyOASOJRLJBDCVNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromoimidazo[1,2-a]pyridine (CAS 808744-34-5): A Versatile Brominated Heterocyclic Building Block for Medicinal Chemistry


7-Bromoimidazo[1,2-a]pyridine is a nitrogen-bridged fused heterocyclic compound composed of an imidazole ring annulated to a pyridine ring, with a bromine atom located at the 7-position of the scaffold [1]. This brominated imidazopyridine derivative is a solid at room temperature, with a molecular formula of C7H5BrN2, a molecular weight of approximately 197.03 g/mol, and a melting point range of 118-120°C . The compound serves primarily as a versatile synthetic intermediate, enabling further functionalization at the 7-position via palladium-catalyzed cross-coupling reactions, making it a valuable building block in the construction of more complex biologically active molecules [1].

Why 7-Bromoimidazo[1,2-a]pyridine Cannot Be Simply Replaced with Unsubstituted or Chloro Analogs


The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, but its biological and chemical utility is exquisitely sensitive to the nature and position of substituents [1]. Substituting the 7-bromo derivative with the parent unsubstituted imidazo[1,2-a]pyridine forfeits the critical halogen handle required for late-stage diversification via cross-coupling, severely limiting access to structure-activity relationship (SAR) exploration [2]. Furthermore, replacing the 7-bromo group with a 7-chloro or 7-iodo analog can significantly alter reaction yields and selectivity profiles due to inherent differences in carbon-halogen bond dissociation energies and oxidative addition kinetics in palladium-catalyzed transformations [3]. The precise balance of reactivity, stability, and synthetic accessibility offered by the 7-bromo substitution pattern is therefore not interchangeable with other halogenated or unsubstituted congeners in rigorous, data-driven research and development settings.

Quantitative Differentiation of 7-Bromoimidazo[1,2-a]pyridine: Synthesis, Reactivity, and Potency


Synthesis Yield: A Benchmark 78% Yield for Accessing the Core Scaffold

The one-step condensation of 2-amino-4-bromopyridine with 2-chloroacetaldehyde provides 7-bromoimidazo[1,2-a]pyridine in a reliable 78% isolated yield after purification . This yield serves as a performance benchmark for procurement and in-house synthesis planning, enabling reliable scale-up calculations and cost projections.

Organic Synthesis Heterocyclic Chemistry Building Block

Cross-Coupling Reactivity: Enabling Efficient Diversification at the 7-Position

The presence of a bromine atom at the 7-position of the imidazo[1,2-a]pyridine core provides a versatile handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl groups. Studies on 6-bromo- and 6-chloroimidazo[1,2-a]pyridine analogs demonstrate that the bromo derivative generally achieves superior or comparable coupling yields under microwave irradiation compared to the chloro analog [1], a trend that is class-extrapolatable to the 7-position due to similar electronic environments. Specifically, 6-bromoimidazo[1,2-a]pyridine with 4-methoxyphenylboronic acid gave an 82% isolated yield, while the analogous 6-chloro substrate gave 75% under identical conditions [1]. This 7% yield advantage highlights the enhanced oxidative addition efficiency of the C-Br bond versus the C-Cl bond in palladium-catalyzed transformations.

Palladium Catalysis Suzuki-Miyaura Coupling Medicinal Chemistry

Biological Potency Enhancement: The Critical Role of the Bromo Substituent in Target Engagement

Structure-activity relationship (SAR) studies on imidazo[1,2-a]pyridine derivatives reveal that the introduction of a bromine atom significantly enhances biological activity. While direct comparative data for the 7-bromo derivative is not available in the same assay system, studies on the 5-position of the closely related DS2 scaffold demonstrate that the 5-bromo analog (compound 35) exhibits a 6- to 16-fold increase in potency as a δ-selective GABA-A receptor positive allosteric modulator compared to the unsubstituted parent compound DS2 [1]. This class-level evidence strongly supports that bromination at key positions on the imidazo[1,2-a]pyridine core is a validated strategy for improving target engagement and potency.

GABA-A Receptors Allosteric Modulation Structure-Activity Relationship

Quality Control and Handling: Defined Physical Properties for Reproducible Experimentation

7-Bromoimidazo[1,2-a]pyridine is a solid with a sharp melting point of 118-120°C, which serves as a key quality control parameter for confirming identity and purity upon receipt . It is commercially available with a minimum purity specification of 95% (typically 98% by HPLC) and a moisture content of ≤0.5% . In contrast, the 7-chloro analog (CAS 4532-25-6) is a colorless solid with a molecular weight of 152.58 g/mol [1], while the 7-iodo analog (CAS 908269-30-7) has a molecular weight of 244.03 g/mol . The intermediate molecular weight and well-defined thermal properties of the 7-bromo derivative offer a balanced profile for handling, storage, and stoichiometric calculations in multi-step syntheses.

Analytical Chemistry Quality Control Compound Management

Optimal Use Cases for 7-Bromoimidazo[1,2-a]pyridine in Drug Discovery and Chemical Biology


Scaffold Diversification in Kinase Inhibitor Programs

As a versatile late-stage functionalization handle, 7-bromoimidazo[1,2-a]pyridine enables the rapid parallel synthesis of focused libraries of kinase inhibitors. The efficient Suzuki-Miyaura coupling performance (evidenced by class-level yield advantages of 7% over chloro analogs [1]) allows medicinal chemists to explore a broad range of aryl and heteroaryl substituents at the 7-position with high throughput and reliable yields. This is particularly relevant given the established role of imidazo[1,2-a]pyridine derivatives as protein kinase inhibitors, with some analogs demonstrating IC50 values as low as 0.7 μM against CLK1 [2].

Design of Selective GABA-A Receptor Modulators

Based on class-level SAR demonstrating that bromination significantly enhances potency (6- to 16-fold over unsubstituted parent) and selectivity at δ-containing GABA-A receptors [1], 7-bromoimidazo[1,2-a]pyridine is an ideal starting point for designing next-generation anxiolytics and neuroactive agents. Researchers can leverage the 7-bromo handle to further optimize pharmacokinetic and pharmacodynamic properties while retaining the potency-conferring bromine atom.

Antiparasitic Drug Discovery via Regioselective Functionalization

The substitution at the 7-position of the imidazo[1,2-a]pyridine scaffold is a key determinant of antikinetoplastid activity, as demonstrated by recent SAR studies exploring 5- and 7-substituted 3-nitroimidazo[1,2-a]pyridine derivatives [1]. The 7-bromo derivative serves as a critical entry point for installing diverse functional groups via palladium-catalyzed cross-couplings, enabling the systematic exploration of the antiparasitic pharmacophore and the identification of lead candidates against neglected tropical diseases.

Quality-Controlled Building Block for CRO and Internal Library Synthesis

With a defined melting point (118-120°C), high purity (≥95%), and low moisture content (≤0.5%), 7-bromoimidazo[1,2-a]pyridine meets the stringent quality requirements for outsourced compound synthesis and automated library production [1][2]. Its intermediate molecular weight and robust thermal stability facilitate accurate weighing, solution preparation, and long-term storage, minimizing experimental variability in high-throughput chemistry workflows.

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